molecular formula C19H15Cl2FN2O3 B2612704 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide CAS No. 478259-46-0

3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B2612704
CAS No.: 478259-46-0
M. Wt: 409.24
InChI Key: SRAHLPJELSUELX-UHFFFAOYSA-N
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Description

This compound is an isoxazole carboxamide derivative characterized by a 2-chloro-6-fluorophenyl group at position 3 of the isoxazole ring and a 3-chloro-4-methoxybenzyl substituent on the carboxamide nitrogen. The structural complexity arises from halogenated aryl groups and methoxy substituents, which influence electronic, steric, and solubility properties .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2FN2O3/c1-10-16(18(24-27-10)17-12(20)4-3-5-14(17)22)19(25)23-9-11-6-7-15(26-2)13(21)8-11/h3-8H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAHLPJELSUELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into alcohols.

    Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, such compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and the isoxazole ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Evidence ID
Target Compound: 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-... R = 3-chloro-4-methoxybenzyl C₂₁H₁₆Cl₂FNO₃ ~408.2 (calculated) High halogen content; methoxy substituent enhances polarity
3-(2-chloro-6-fluorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide R = 3-fluoro-4-methylphenyl C₁₈H₁₄ClF₂N₂O₂ ~370.8 Reduced steric bulk; fluoro substituent increases lipophilicity
3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide R = 4-isopropyl-3-methylphenyl C₂₁H₂₀ClFN₂O₂ 386.85 Branched alkyl groups may improve metabolic stability
3-(2-chloro-6-fluorophenyl)-N-(3,4-dimethoxyphenylmethyl)-5-methyl-4-isoxazolecarboxamide R = 3,4-dimethoxyphenylmethyl C₂₀H₁₈ClFN₂O₄ 404.82 Dual methoxy groups enhance solubility; pKa ~13.08
Flucloxacillin Sodium Monohydrate (Penicillin derivative) β-lactam ring fused with isoxazole C₁₉H₁₇ClFN₃O₅S·NaH·2O 494.91 Oral LD₅₀ in mice: 3800 mg/kg

Substituent Effects on Physicochemical Properties

  • Halogenation : The 2-chloro-6-fluorophenyl group is consistent across analogs, contributing to electron-withdrawing effects and resistance to oxidative metabolism. Chlorine at the benzyl position (target compound) increases molecular weight and may enhance binding to hydrophobic pockets .
  • Methoxy vs. Methyl/Fluoro : The 4-methoxy group in the target compound improves solubility compared to the 4-methyl/fluoro analogs (e.g., ), as methoxy donates electron density and increases polarity .

Biological Activity

3-(2-Chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-(2-Chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide
  • Molecular Formula : C17H15Cl2F N2O3
  • Molecular Weight : 377.22 g/mol
  • CAS Number : Not specified in the available data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the isoxazole ring.
  • Substitution reactions to introduce the chloro and methoxy groups.
  • Coupling reactions to attach the phenyl groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was evaluated against various cancer cell lines, including estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50 (μM)Mechanism of Action
3-(2-Chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamideMCF-715.0Induces apoptosis via ER pathway
MDA-MB-4688.5Inhibits EGFR signaling

The compound demonstrated selective cytotoxicity, with a lower GI50 value against MDA-MB-468 cells compared to MCF-7 cells, indicating its potential as a targeted therapy for triple-negative breast cancer.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in aggressive forms of breast cancer.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could contribute to its anticancer effects.

Case Studies

A notable case study involved the administration of the compound in combination with established EGFR inhibitors like gefitinib. The results indicated a synergistic effect, enhancing overall cytotoxicity against resistant cancer cell lines:

"The combination treatment with gefitinib showed a significant reduction in cell viability compared to single-agent treatments" .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial assessments indicate favorable ADME characteristics, suggesting good bioavailability and potential for clinical application.

Toxicological Profile

Toxicity assessments are crucial for determining safety profiles. Early-stage studies have shown that while effective against cancer cells, the compound exhibits minimal toxicity towards normal cell lines at therapeutic concentrations.

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